molecular formula C16H15NO5 B14627237 Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate CAS No. 59038-62-9

Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate

Cat. No.: B14627237
CAS No.: 59038-62-9
M. Wt: 301.29 g/mol
InChI Key: ZUHMIFKTSMAXQY-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a methyl ester group, and a dimethylphenoxy substituent on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dimethylphenoxy)-2-nitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The methyl groups on the phenoxy ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Aqueous sodium hydroxide, heat.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 5-(2,4-dimethylphenoxy)-2-aminobenzoate.

    Substitution: 5-(2,4-dimethylphenoxy)-2-nitrobenzoic acid.

    Oxidation: 5-(2,4-dicarboxyphenoxy)-2-nitrobenzoate.

Scientific Research Applications

Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2,4-dimethylphenoxy)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 5-(2,4-dimethylphenoxy)-2-hydroxybenzoate: Contains a hydroxy group instead of a nitro group.

    Methyl 5-(2,4-dimethylphenoxy)-2-carboxybenzoate: Features a carboxy group in place of the nitro group.

Uniqueness

Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group with the dimethylphenoxy substituent on the benzene ring makes this compound a valuable intermediate in organic synthesis and a candidate for various research applications.

Properties

CAS No.

59038-62-9

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate

InChI

InChI=1S/C16H15NO5/c1-10-4-7-15(11(2)8-10)22-12-5-6-14(17(19)20)13(9-12)16(18)21-3/h4-9H,1-3H3

InChI Key

ZUHMIFKTSMAXQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)C

Origin of Product

United States

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